B1578759 Beta-Amyloid (17-40)

Beta-Amyloid (17-40)

カタログ番号: B1578759
分子量: 2392.9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (17-40) is a useful research compound. Molecular weight is 2392.9. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-40) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Alzheimer's Disease Pathogenesis

Aβ peptides are central to the amyloid hypothesis of Alzheimer's disease, which posits that the accumulation of these peptides leads to neurotoxicity and cognitive decline. Aβ(17-40) is a truncated form of the full-length Aβ(1-42) peptide and is produced through the action of secretases on amyloid precursor protein (APP). The presence of Aβ(17-40) in the brain has been linked to various stages of AD pathology, influencing both plaque formation and neuronal health.

Biomarker Development

The measurement of Aβ levels in biological fluids, particularly plasma and cerebrospinal fluid (CSF), has emerged as a promising avenue for early diagnosis and monitoring of Alzheimer's disease.

Plasma Biomarkers

Studies have demonstrated that the ratio of Aβ(42) to Aβ(40) in plasma correlates with amyloid burden as assessed by PET imaging. Specifically, lower ratios have been linked to higher cortical amyloid deposition, making them potential biomarkers for diagnosing AD .

Biomarker Significance
Plasma Aβ(42)/Aβ(40) ratioCorrelates with neocortical amyloid burden
CSF Aβ levelsIndicative of disease progression

Therapeutic Applications

Given the critical role of Aβ in AD pathology, it has become a primary target for therapeutic interventions aimed at reducing its levels or preventing its aggregation.

Anti-Amyloid Therapies

Recent clinical trials have focused on monoclonal antibodies targeting various forms of Aβ, including Aβ(17-40). These therapies aim to reduce amyloid plaques and improve cognitive function in patients with AD. However, results have been mixed, with some trials showing limited efficacy .

Small Molecule Inhibitors

Research into small molecules that can modulate the aggregation process of Aβ peptides is ongoing. These compounds aim to prevent the formation of toxic oligomers and plaques, thereby mitigating neurodegeneration .

Case Studies

Several case studies illustrate the application of Aβ(17-40) in clinical settings:

Case Study: Biomarker Utility

In a cohort study involving 719 individuals with varying cognitive statuses, plasma levels of Aβ(42) and Aβ(40) were measured using ultrasensitive assays. The findings indicated that while plasma levels decreased significantly during advanced stages of AD, they remained relatively stable during earlier stages such as mild cognitive impairment (MCI) . This suggests that monitoring these biomarkers could provide insights into disease progression.

Case Study: Therapeutic Outcomes

A recent trial involving an anti-Aβ antibody showed that patients receiving treatment exhibited reduced amyloid plaque levels as measured by PET scans. However, cognitive improvements were not consistently observed across all participants, highlighting the complexity of AD treatment .

特性

分子量

2392.9

配列

LVFFAEDVGSNKGAIIGLMVGGVV

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。